Guttiferone F

Description

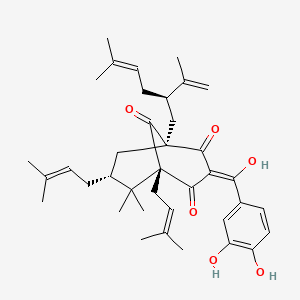

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28-,37-,38+/m1/s1 |

InChI Key |

DTTONLKLWRTCAB-NQTMAFGYSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Synonyms |

guttiferone F guttiferone-F |

Origin of Product |

United States |

Nomenclature and Definitive Structural Elucidation of Guttiferone F

Historical Assignment and Initial Structural Characterization of Guttiferone F

This compound was first isolated in 1999 from the root wood of Allanblackia stuhlmannii. acs.org Initial structural characterization was primarily based on extensive Nuclear Magnetic Resonance (NMR) analyses. acs.org The 1H and 13C NMR spectra of this compound were found to be nearly identical to those of camboginol and its antipode, guttiferone E, with the exception of the resonances in the C-29 to C-32 region of the molecule. acs.org This led to the initial proposal that this compound was the C-30 epimer of Garcinol (B8244382) (also known as camboginol). acs.orgacs.org

Further evidence supporting this initial assignment came from a chemical transformation. When this compound was treated with acid, it underwent a cyclization reaction to yield a product that was assigned the structure of 30-epi-cambogin. acs.orgacs.org This conversion was a key piece of data that seemed to solidify the proposed stereochemistry at the C-30 position. At the time, these spectroscopic and chemical derivatization data were the standard for structural elucidation.

Comprehensive Structural Revision and Confirmation as Garcinol

Despite its initial classification, questions surrounding the absolute configuration of this compound remained, largely due to the structural complexity and the limitations of the analytical methods of the time. acs.org A definitive reinvestigation was necessary to unequivocally establish its structure.

Re-evaluation through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A critical re-evaluation of the NMR data revealed a significant flaw in the initial comparison. The original NMR spectra of this compound were recorded in methanol-d4 (B120146) with 0.1% trifluoroacetic acid, while the reference data for Garcinol were in CDCl3. acs.org It is well-established that the choice of NMR solvent can significantly influence chemical shift values. When the 1H and 13C NMR spectra of the compound identified as this compound were re-measured in CDCl3, the data were found to be highly similar to those reported for Garcinol. acs.org This finding cast the first serious doubt on the initial assignment of this compound as a distinct epimer.

The asymmetric total synthesis of the proposed structure of this compound also played a crucial role. The NMR spectra and specific rotation of the synthesized compound were significantly different from those of the natural isolate, confirming the misassignment of the original structure. sci-hub.se

Conclusive Evidence from X-ray Crystallography

The most definitive evidence for the structural revision of this compound came from single-crystal X-ray diffraction analysis. acs.orgacs.org This powerful technique allows for the direct determination of a molecule's three-dimensional structure, including its absolute stereochemistry. udel.edu Researchers were able to obtain suitable crystals of the compound originally identified as this compound by slow evaporation from a MeCN solution. acs.org

The X-ray diffraction experiment, using Cu Kα radiation, unambiguously determined the absolute configuration of the molecule to be (1R,5R,7R,30S). acs.org This configuration is identical to that of Garcinol, providing conclusive proof that this compound is not an epimer but the same compound. acs.org

Chemical Transformation Studies Corroborating Stereochemical Assignments

The initial acid-catalyzed conversion of this compound to what was believed to be 30-epi-cambogin was also revisited. acs.orgresearchgate.net Repeating this reaction with the now correctly identified Garcinol (formerly this compound) yielded a cyclized product. researchgate.net Detailed analysis of this product, including comparison of its NMR data in pyridine-d5 (B57733) with literature values, confirmed that it was, in fact, cambogin and not 30-epi-cambogin. researchgate.net This corrected chemical transformation further solidified the revised structural assignment.

Methodologies for Absolute Configuration Determination of this compound

The journey to the correct structure of this compound highlights the application and limitations of various methods for determining absolute configuration.

Initially, Electronic Circular Dichroism (ECD) spectroscopy was employed. However, the calculated ECD spectra for both the (1R,5R,7R,30S) and the originally proposed (1R,5R,7R,30R) configurations matched the experimental ECD spectrum of the natural product well. acs.org This indicated that ECD data alone was insufficient to reliably assign the stereochemistry at the C-30 position for this particular class of molecules. researchgate.netsoton.ac.uk

Natural Occurrence and Advanced Isolation Methodologies for Guttiferone F

Botanical Sources and Geographic Distribution of Guttiferone F-Producing Species

The following subsections provide an overview of the plant species known to produce this compound and their native habitats.

Allanblackia stuhlmannii is a tree species endemic to Tanzania. prota4u.orgworldagroforestry.org Its natural habitat is the Eastern Arc Mountains, extending to the Southern Highlands. prota4u.orgworldagroforestry.org This species is typically found in evergreen submontane and montane forests at altitudes ranging from 800 to 1200 meters, and occasionally up to 1600 meters. prota4u.orgslu.se this compound was first isolated from the root wood of this plant. pfaf.orgprota4u.orgtheferns.info

Garcinia kola, commonly known as bitter kola, is a species of flowering plant found in West and Central Africa. wikipedia.orgresearchgate.net Its geographical range includes Benin, Cameroon, Democratic Republic of the Congo, Ivory Coast, Gabon, Ghana, Liberia, Nigeria, Senegal, and Sierra Leone. wikipedia.orgcabidigitallibrary.org It typically grows in subtropical or tropical moist lowland forests. wikipedia.org While research has been conducted on isolating this compound from Garcinia kola, it is noteworthy that this compound is also referred to as Garcinol (B8244382) in some studies. semanticscholar.org

Garcinia multiflora is a tree species native to Southeast Asia, specifically southern China and Vietnam. picturethisai.comtheferns.infotradewindsfruit.com It is found in forested landscapes within these subtropical regions. picturethisai.com Research has led to the isolation of various benzophenone (B1666685) derivatives from the fruits of Garcinia multiflora. researchgate.net

Garcinia maingayi is a tree species found in Peninsular Malaysia and Borneo. kew.orgwikipedia.org It is known to grow in both well-drained and swampy forest environments. prota4u.org Sequential solvent extraction of the stem bark of Garcinia maingayi has successfully led to the isolation of this compound. researchgate.netcore.ac.ukresearchgate.netdntb.gov.ua

Garcinia esculenta is a tree species endemic to the subtropical biome of western and northwestern Yunnan Province in China. theferns.infonih.govkew.orgresearchgate.net It typically grows in mixed forests in valleys at elevations between 860 and 1700 meters. theferns.infonih.gov this compound has been isolated from the twigs of this plant. researchgate.netnih.govsoton.ac.uk

Garcinia buchananii is an evergreen tree found throughout tropical Africa. theferns.info Its distribution ranges from southern Sudan and Ethiopia down to Angola, Mozambique, and Zimbabwe. theferns.infodrcongoflora.com It grows in various habitats, including evergreen forests, riverine thickets, and wooded grasslands, at altitudes from sea level to 1,800 meters. theferns.info Bioassay-guided fractionation of extracts from the stem bark of Garcinia buchananii has led to the isolation of this compound. phcogcommn.org

Interactive Data Table: Botanical Sources and Distribution

| Botanical Name | Common Name(s) | Geographic Distribution | Plant Part(s) Containing this compound |

| Allanblackia stuhlmannii | Mkange, Mkimbo | Tanzania (Eastern Arc Mountains, Southern Highlands) prota4u.orgworldagroforestry.org | Root wood pfaf.orgprota4u.orgtheferns.info |

| Garcinia kola | Bitter Kola | West and Central Africa wikipedia.orgresearchgate.net | Nuts semanticscholar.org |

| Garcinia multiflora | Dọc | Southeast Asia (Southern China, Vietnam) picturethisai.comtheferns.info | Fruits researchgate.net |

| Garcinia maingayi | Not specified | Peninsular Malaysia, Borneo kew.orgwikipedia.org | Stem bark researchgate.netcore.ac.ukresearchgate.net |

| Garcinia esculenta | Not specified | China (Western and Northwestern Yunnan) theferns.infonih.govkew.org | Twigs researchgate.netnih.govsoton.ac.uk |

| Garcinia buchananii | Granite Mangosteen | Tropical Africa theferns.infodrcongoflora.com | Stem bark phcogcommn.org |

Advanced Isolation Methodologies

The isolation of this compound from its natural sources typically involves a series of extraction and chromatographic techniques. A general and effective methodology is sequential solvent extraction. For instance, in the case of Garcinia maingayi, the stem bark is subjected to extraction with a sequence of solvents of increasing polarity. core.ac.ukresearchgate.net

A common procedure involves the following steps:

Extraction: The dried and powdered plant material (e.g., root wood, stem bark, or twigs) is extracted with a non-polar solvent like hexane (B92381), followed by solvents of increasing polarity such as dichloromethane, ethyl acetate (B1210297), and methanol (B129727). semanticscholar.orgcore.ac.uk

Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography over silica (B1680970) gel. A gradient elution system, often a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components based on their polarity. core.ac.uk

Purification: The fractions containing this compound are further purified using repeated column chromatography or other high-resolution techniques like High-Performance Liquid Chromatography (HPLC). sci-hub.se

Structure Elucidation: The final confirmation of the isolated compound as this compound is achieved through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), as well as by measuring its optical rotation. core.ac.ukresearchgate.net

Bioassay-guided fractionation is another advanced methodology employed, particularly when the goal is to isolate compounds with specific biological activities. phcogcommn.org In this approach, the fractions obtained at each stage of separation are tested for a particular bioactivity (e.g., antiplasmodial activity). The active fractions are then carried forward for further purification, leading to the isolation of the bioactive compound, such as this compound from Garcinia buchananii. phcogcommn.org

Other Relevant Garcinia and Symphonia Species

While this compound is a known constituent of several plants in the Clusiaceae family, research has identified its presence in a number of specific species beyond the most common sources. Phytochemical investigations have confirmed the occurrence of this compound in various parts of these plants. For instance, it has been isolated from the stem bark of Allanblackia stuhlmannii and Allanblackia gabonensis. dlsu.edu.phtandfonline.com The compound is also found in several Garcinia species, including Garcinia multiflora, Garcinia livingstonei, and Garcinia bancana. tandfonline.comgoogle.com Studies on Symphonia globulifera have also led to the isolation of this compound, alongside other related benzophenones like Guttiferone A. researchgate.net

The following table summarizes the documented natural sources of this compound.

| Genus | Species | Plant Part |

| Allanblackia | gabonensis | Stem Bark dlsu.edu.ph |

| stuhlmannii | Stem Bark tandfonline.com | |

| Garcinia | bancana | Bark |

| livingstonei | Fruit researchgate.net | |

| multiflora | Not specified tandfonline.com | |

| Symphonia | globulifera | Not specified researchgate.net |

Extraction Techniques and Optimization Strategies for this compound

The isolation of this compound from its natural sources involves a multi-step process beginning with extraction, which aims to separate the compound from the plant matrix.

Classical Solvent Extraction Methods (e.g., Liquid-Liquid Extraction, Ethanol (B145695) Percolation)

Traditional extraction of this compound and related polyisoprenylated benzophenones predominantly relies on solvent-based methods. Methanol is a commonly used solvent for initial extraction from plant materials, such as the seeds of Symphonia globulifera. nih.gov Subsequent fractionation using solvents of varying polarity, like n-hexane, is a standard procedure to separate compounds based on their solubility. ajgreenchem.com For example, a chemical investigation of the n-hexane fraction from a methanol extract of Symphonia globulifera stem bark led to the isolation of several polyisoprenylated benzophenones. ajgreenchem.com Ethanol has also been employed in the extraction of bioactive constituents from various Garcinia species for screening purposes. nih.gov These classical methods involve processes where the plant material is soaked or percolated with the chosen solvent to draw out the desired compounds.

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, SFE)

Modern extraction techniques are being explored to improve efficiency and reduce the environmental impact associated with traditional solvent use. Supercritical Fluid Extraction (SFE) is a notable advanced technology in this regard. mdpi.com SFE utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.net Supercritical carbon dioxide (SC-CO2) is the most common fluid used due to its low critical temperature, non-toxicity, and ease of removal from the extract. researchgate.net

While specific studies optimizing SFE for this compound are not widely documented, the technology has been successfully applied to extract other polyisoprenylated benzophenones and xanthones from Garcinia species. tandfonline.comgoogle.com For instance, SFE has been optimized for the extraction of α-mangostin from Garcinia mangostana, demonstrating the technique's applicability to this class of compounds. tandfonline.com The process parameters, including pressure, temperature, and the use of co-solvents like ethanol, can be manipulated to selectively extract target molecules. tandfonline.commdpi.com Research on red propolis has also reported the presence of this compound in extracts obtained using supercritical fluid extraction with ethanol as a cosolvent, highlighting the method's capability. dergipark.org.tr Given these applications, SFE represents a promising green technology for the efficient extraction of this compound. mdpi.com

Chromatographic Isolation and Purification Techniques for this compound

Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of extracted phytochemicals.

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the purification of this compound. ipp.pt This method involves passing the crude extract through a column packed with a stationary phase. Different compounds in the extract travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Commonly used stationary phases for the isolation of this compound and its analogues include:

Silica Gel: Widely used for separating compounds based on polarity. ipp.pt

Sephadex LH-20: An alkylated dextran (B179266) gel used for size-exclusion chromatography, effective in separating molecules of different sizes in polar organic solvents. ipp.pt

Reversed-Phase C18 (RP-C18): A non-polar stationary phase used in reversed-phase chromatography, where non-polar compounds are more strongly retained. ipp.pt

A typical purification strategy involves a series of chromatographic steps, often starting with silica gel column chromatography followed by further purification on Sephadex LH-20 or RP-C18 columns to achieve a high degree of purity. ipp.pt

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purification

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and speed compared to traditional column chromatography. It is utilized for both analytical and preparative purposes in the study of this compound.

Analytical HPLC: This is used for the identification and quantification of this compound in extracts. Methods like Ultra-High-Performance Liquid Chromatography with a Photodiode Array detector (UHPLC-PDA) have been developed for the simultaneous quantification of multiple benzophenones and xanthones in various Garcinia species. nih.gov These analytical methods are crucial for quality control and for profiling the phytochemical content of plant extracts.

Preparative HPLC: This technique is used to isolate larger quantities of pure this compound for further research. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

An alternative advanced separation technique is Centrifugal Partition Chromatography (CPC). A CPC methodology using a two-phase solvent system was successfully developed for the scalable isolation of Guttiferone A from Symphonia globulifera, demonstrating its potential for efficiently isolating other guttiferones like this compound in gram quantities. dergipark.org.tr

Countercurrent and Centrifugal Partition Chromatography (CPC) Applications

Countercurrent and Centrifugal Partition Chromatography (CPC) represent advanced, liquid-liquid partition chromatography techniques that have proven highly effective for the isolation and purification of natural products. Unlike traditional column chromatography, CPC avoids the use of a solid stationary phase, which eliminates irreversible adsorption of the sample and allows for high sample loading and recovery. This methodology is particularly well-suited for separating structurally similar compounds, such as the isomers commonly found within the guttiferone class of molecules.

While specific, detailed studies focusing exclusively on the isolation of this compound using CPC are not extensively documented in the available literature, the successful application of this technique for closely related guttiferones and isomers underscores its significant potential. Research on compounds like Guttiferone A and Guttiferone E provides a clear blueprint for the development of CPC-based purification protocols for this compound.

Centrifugal Partition Chromatography (CPC) for Guttiferone Analogs

A notable application of CPC is the successful, scalable isolation of Guttiferone A from various renewable parts of Symphonia globulifera. researchgate.netpharmacognosie-parisdescartes.frorcid.org Researchers developed a fast and reliable CPC method that yielded Guttiferone A with a high level of purity. researchgate.net The selection of an appropriate biphasic solvent system is critical for achieving separation. After initial screenings, a system composed of cyclohexane/ethyl acetate/methanol/water was optimized. researchgate.netorcid.org The final ratio of 20:1:20:1 (v/v/v/v) allowed for significant retention of polycyclic polyprenylated acylphloroglucinols (PPAPs), including guttiferones, in the stationary phase while more apolar compounds were eluted. researchgate.net This system proved effective for sequentially isolating Guttiferone A, B, and C. researchgate.net The successful gram-scale isolation of Guttiferone A highlights the efficiency and scalability of CPC for this class of compounds. researchgate.netthieme-connect.com

**Table 1: CPC Solvent System for Guttiferone A Isolation from *Symphonia globulifera***

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Centrifugal Partition Chromatography (CPC) | researchgate.net |

| Source Material | Renewable parts of Symphonia globulifera | researchgate.net |

| Target Compound | Guttiferone A | researchgate.net |

| Solvent System | Cyclohexane/Ethyl Acetate/Methanol/Water | researchgate.net |

| Volumetric Ratio | 20:1:20:1 | researchgate.net |

| Mode of Operation | Ascending Mode | researchgate.net |

| Outcome | Fast, reliable, and scalable isolation of pure Guttiferone A. | researchgate.net |

High-Speed Counter-Current Chromatography (HSCCC) for Guttiferone Isomers

High-Speed Counter-Current Chromatography (HSCCC), a form of CCC, has been effectively utilized to tackle the challenging separation of π bond benzophenone isomers, specifically Guttiferone E and Xanthochymol, from Garcinia xanthochymus. nih.govscience.govnih.gov These compounds are notoriously difficult to separate using standard chromatographic techniques.

A key innovation in this research was the incorporation of silver nitrate (B79036) (AgNO₃) into the HSCCC solvent system. nih.govnih.gov Silver ions form reversible complexes with the π bonds of the isomers, creating a sufficient difference in their partition coefficients to enable separation. Based on partition coefficient (K) values determined by HPLC, a two-phase solvent system of n-hexane, methanol, and water at a 4:6:1 volume ratio was selected. nih.govscience.gov A crude extract was first purified using conventional HSCCC before being refined with the AgNO₃-HSCCC system, which successfully yielded the pure isomers. nih.gov This approach demonstrates the power of HSCCC, particularly when combined with complexation agents, to resolve structurally similar molecules that are otherwise inseparable. Given that this compound shares the same molecular formula (C₃₈H₅₀O₆) with Guttiferone E and Xanthochymol, this AgNO₃-HSCCC method is a highly relevant and promising strategy for its purification. nih.govnih.gov

Table 2: HSCCC Solvent System for Guttiferone E and Xanthochymol Separation

| Parameter | Value | Reference |

|---|---|---|

| Instrument | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Source Material | Garcinia xanthochymus extract | nih.gov |

| Target Compounds | Guttiferone E, Xanthochymol | nih.gov |

| Solvent System | n-Hexane/Methanol/Water | nih.govscience.gov |

| Volumetric Ratio | 4:6:1 | nih.govscience.gov |

| Additive | Silver Nitrate (AgNO₃) for refined separation | nih.gov |

| Outcome | Successful baseline separation and preparative isolation of the isomers. | nih.govnih.gov |

Chemical Synthesis and Derivatization Studies of Guttiferone F and Its Analogues

Total Synthesis Strategies for Guttiferone F and Complex Polycyclic Cores

The total synthesis of this compound (garcinol) and other endo-type B PPAPs has been a significant focus of synthetic organic chemistry due to their complex structures and interesting biological activities. conicet.gov.ar These molecules feature a distinctive bicyclo[3.3.1]nonatrione core, and a key challenge in their synthesis is the precise installation of multiple stereocenters. sci-hub.sethieme-connect.com

A prominent strategy involves a convergent approach where the core structure is assembled first, followed by the attachment of various side chains. conicet.gov.ar Key reactions and strategies employed in the total synthesis of this compound (garcinol) include:

Construction of the Bicyclo[3.3.1]nonane Core : An efficient cascade Dieckmann cyclization has been utilized to construct the central bicyclo[3.3.1]nonane core in a single step. sci-hub.se This core structure is common to many PPAPs. researchgate.netacs.org

Palladium-Catalyzed Allylations : Two highly regio- and stereoselective palladium-catalyzed reactions are crucial elements of the synthesis. researchgate.netconicet.gov.ar

The decarboxylative Tsuji–Trost allylation. researchgate.netconicet.gov.ar

A diastereoselective allyl–allyl cross-coupling. researchgate.netconicet.gov.ar

Intramolecular Claisen Cyclization : A base-mediated intramolecular Claisen condensation is another key step used to form the bicyclo[3.3.1]nonatrione core. conicet.gov.ar

One reported total synthesis of (±)-garcinol was accomplished in 13 steps, starting from acetylacetone. researchgate.netconicet.gov.ar This highlights the efficiency of the developed synthetic routes.

| Key Synthetic Step | Description | Reference(s) |

| Core Construction | Cascade Dieckmann cyclization to form the bicyclo[3.3.1]nonane core. | sci-hub.se |

| Allylation | Pd-catalyzed decarboxylative Tsuji–Trost allylation. | researchgate.netconicet.gov.ar |

| Cross-Coupling | Diastereoselective Pd-catalyzed allyl–allyl cross-coupling. | researchgate.netconicet.gov.ar |

| Final Cyclization | Base-mediated intramolecular Claisen cyclization to yield the final core. | conicet.gov.ar |

Stereoselective and Stereodivergent Synthetic Methodologies

The presence of multiple stereocenters, particularly the exocyclic stereocenter at C-30, makes stereocontrol a paramount challenge in the synthesis of this compound and its analogues. sci-hub.se The initial misassignment of this compound's structure underscores the difficulties in determining the absolute configuration of these complex molecules using analytical methods alone. sci-hub.se Asymmetric synthesis has been indispensable in resolving these structural ambiguities. sci-hub.se

A significant breakthrough was the development of a stereodivergent strategy . sci-hub.se This approach allows for the synthesis of both natural PPAPs and their C-30 epimers within a single synthetic sequence from a common precursor. sci-hub.se This methodology proved definitive in revising the structure of the compound originally named this compound to that of garcinol (B8244382). sci-hub.se The asymmetric synthesis of the proposed structure of this compound yielded a compound whose NMR spectra and specific rotation were markedly different from the natural product, confirming the misassignment. sci-hub.se

Key aspects of these stereoselective methodologies include:

Full Control of Stereoselectivity : Synthetic approaches have been designed to achieve complete control over the formation of adjacent stereocenters. researchgate.net

Separation of Operations : A strategy of separating framework-constructing steps from framework-decorating steps has been instrumental in creating efficient and controlled syntheses. researchgate.netconicet.gov.ar

Conformational Control : In the synthesis of related compounds like Guttiferone A, full control of stereoselectivity is achieved via conformational control of the molecular framework. researchgate.net

This stereodivergent approach not only enabled the correction of the this compound structure but also provided a reliable method for determining the absolute configurations of other PPAPs with exocyclic stereocenters. sci-hub.se

Rational Design and Semisynthesis of this compound Derivatives for Research Probes

The rational design and synthesis of derivatives are crucial for creating molecular probes to investigate the mechanisms of action and identify the cellular targets of natural products. mdpi.comnih.gov While specific research probes for this compound are not extensively detailed, strategies applied to closely related PPAPs, such as Guttiferone A, provide a clear blueprint for such endeavors. mdpi.com

A notable example is the creation of a photoalkylative fluorogenic probe of Guttiferone A, named AZC-GA 5 . mdpi.comnih.gov This probe was designed to study the proteins that interact with Guttiferone A in the malaria parasite Plasmodium falciparum. mdpi.comresearchgate.net

The design process was based on several key principles:

Structure-Activity Relationship (SAR) Data : Preliminary SAR studies on Guttiferone A showed that modifications to the catechol subunit, such as esterification, did not eliminate its antiplasmodial activity. mdpi.com This indicated that this position was a suitable site for attaching a larger probe moiety.

Probe Functionality : The probe incorporated a 7-azidocoumarin (AZC) group, which is both fluorogenic and photoactivatable. mdpi.com Upon photoactivation, it can form a covalent bond with nearby proteins, allowing for their identification.

Validation : The resulting probe, AZC-GA 5, retained an inhibitory activity against P. falciparum that was comparable to the parent compound, Guttiferone A, validating its relevance as a research tool. mdpi.comnih.gov

This probe successfully enabled live-cell imaging and proteome labeling, and its binding was shown to be specific, as it could be competed away by an excess of the original Guttiferone A. mdpi.comnih.gov Such rational design strategies, which may also incorporate computational modeling and consideration of physicochemical properties, are powerful tools for developing chemical probes from natural product scaffolds like this compound to elucidate their biological functions. nih.govrsc.org

Chemical Modifications and Structure-Activity Relationship (SAR) Implications in Synthetic Analogues

Investigating the structure-activity relationship (SAR) through the synthesis of analogues is fundamental to understanding which parts of a molecule are responsible for its biological effects and for developing compounds with improved properties. mdpi.comnih.gov For this compound and related PPAPs, chemical modifications have been explored to probe their therapeutic potential. researchgate.net

Semisynthesis, starting from an isolated natural product, is a common approach. rsc.org For instance, twenty ester and ether derivatives of the related Guttiferone A were synthesized to investigate the effect of modifying the catechol group. researchgate.net

Key findings from SAR studies of this compound (Garcinol) and its analogues include:

Catechol Moiety Modification : The synthesis of Guttiferone A derivatives showed that some ester and ether modifications on the catechol ring resulted in compounds with similar or slightly improved potency against the parasite Trypanosoma brucei. researchgate.net This suggests that this part of the molecule can be altered to tune its properties without losing activity.

Side Chain Cyclization : Among PPAP derivatives with a lavandulyl side chain (as found in this compound), cyclization of this moiety has been shown to enhance cytotoxic properties against cancer cells. researchgate.net

Lipophilicity : In the development of derivatives of other complex natural products, it has been observed that optimizing lipophilicity is key to maximizing biological activity. rsc.org This principle is applicable to the design of this compound analogues.

The SAR studies reveal that the biological activity of this compound is sensitive to its three-dimensional structure, but also that specific sites on the molecule can be modified to create analogues with potentially enhanced potency or selectivity. researchgate.netnih.govresearchgate.net

| Compound/Analogue | Modification | SAR Implication | Reference(s) |

| Guttiferone A Analogue | Ester/ether derivative at catechol | Maintained or slightly improved activity vs. T. brucei | researchgate.net |

| PPAP Analogue | Cyclization of lavandulyl side chain | Enhanced cytotoxicity on cancer cells | researchgate.net |

| Kahalalide F Analogue | Backbone stereotopical modification | Highly sensitive, suggests defined conformation is key | nih.gov |

| Kahalalide F Analogue | Side chain size modification | Not sensitive, suggests side chains not key for interaction | nih.gov |

Mechanistic Investigations of Biological Activities of Guttiferone F in Cellular and in Vivo Models

Antineoplastic and Antiproliferative Activities of Guttiferone F in Preclinical Cancer Models

This compound, a polyisoprenylated benzophenone (B1666685), has demonstrated notable antineoplastic and antiproliferative properties in various preclinical cancer models. Mechanistic studies reveal that its mode of action is multifaceted, primarily involving the induction of programmed cell death, known as apoptosis, and the modulation of cell cycle progression. These activities are particularly pronounced under conditions of nutrient stress, suggesting a potential for sensitizing cancer cells to their microenvironment. nih.gov

Induction of Apoptosis Pathways

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. nih.gov Research indicates that this compound can trigger mitochondria-mediated, caspase-dependent apoptosis across a range of cancer cell lines. nih.govcore.ac.uk This process is initiated under specific conditions, such as serum starvation, highlighting the compound's ability to render cancer cells more susceptible to nutrient deprivation-induced cell death. nih.govtandfonline.com

This compound has been shown to activate a cascade of caspases, which are crucial executioner enzymes in the apoptotic pathway. In studies involving human prostate cancer cells (LNCaP and PC3) under serum-depleted conditions, this compound treatment resulted in the time-dependent activation of initiator caspase-9 and effector caspases-3 and -7. nih.govmdpi.comresearchgate.net Similarly, this compound was found to induce apoptosis in human liver cancer cells (PLC/PRF/5) by increasing the expression of cleaved pro-caspase-3. iiarjournals.orgiiarjournals.orgnih.gov Its ability to induce caspase-3-mediated apoptosis has also been reported in HeLa cervical cancer cells. nih.gov

Interestingly, one study investigating this compound's effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells noted a significant induction of caspase-9 activity, while no significant activation of caspase-8 was observed. core.ac.uk This suggests that this compound predominantly mediates its apoptotic effects through the intrinsic, or mitochondrial, pathway rather than the extrinsic pathway. core.ac.uk

Table 1: Activation of Caspase Cascades by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Activated Caspases | Source(s) |

|---|---|---|---|

| LNCaP | Prostate Cancer | Caspase-3, Caspase-7, Caspase-9 | nih.gov, mdpi.com, researchgate.net |

| PC3 | Prostate Cancer | Caspase-3, Caspase-7, Caspase-9 | nih.gov, mdpi.com |

| PLC/PRF/5 | Liver Cancer | Caspase-3 | iiarjournals.org, iiarjournals.org, nih.gov |

| HeLa | Cervical Cancer | Caspase-3 | nih.gov, |

| MCF-7 | Breast Cancer | Caspase-9 | core.ac.uk |

| HepG2 | Liver Cancer | Caspase-9 | core.ac.uk |

The cleavage of Poly(ADP-ribose) Polymerase (PARP) by activated caspases, particularly caspase-3, is a hallmark of apoptosis. This compound has been consistently shown to induce PARP cleavage in various cancer models. In LNCaP and PC3 prostate cancer cells, treatment with this compound in a serum-free medium led to the production of the cleaved form of PARP. nih.govmdpi.comresearchgate.net This effect was also observed in PLC/PRF/5 human liver cancer cells, where this compound treatment increased the expression of cleaved PARP, coinciding with the induction of apoptosis. iiarjournals.orgiiarjournals.orgnih.gov The cleavage of PARP facilitates cellular disassembly and serves as a clear indicator of caspase-3 activity, confirming the pro-apoptotic efficacy of this compound. nih.gov

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). nih.gov The ratio between these opposing factions is critical in determining a cell's fate. Research has demonstrated that this compound can modulate the expression of these key regulatory proteins. nih.gov

In LNCaP prostate cancer cells cultured in a serum-depleted medium, this compound treatment led to a significant decrease in the protein levels of the anti-apoptotic Bcl-2, while concurrently increasing the levels of the pro-apoptotic Bax. nih.gov The expression level of another anti-apoptotic protein, Bcl-xL, was not significantly altered under these conditions. nih.gov This shift in the Bcl-2/Bax ratio is a pivotal event that favors mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway. nih.gov

Table 2: Modulation of Bcl-2 Family Proteins by this compound in LNCaP Cells

| Protein | Function | Effect of this compound | Source(s) |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased Expression | nih.gov |

| Bax | Pro-apoptotic | Increased Expression | nih.gov |

| Bcl-xL | Anti-apoptotic | No Significant Change | nih.gov |

A critical event in the intrinsic apoptotic pathway, downstream of Bcl-2 family protein modulation, is the disruption of the mitochondrial membrane potential (Δψm). nih.gov The loss of Δψm is considered a point of no return in the apoptotic process. Studies have shown that this compound can induce this effect in cancer cells. Specifically, in PC3 prostate cancer cells subjected to serum deprivation, treatment with this compound was found to decrease the mitochondrial membrane potential. nih.govresearchgate.net This disruption facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of the caspase cascade. dovepress.com

Modulation of Bcl-2 Family Proteins (Bcl-2, Bax, Bcl-xL) in Mitochondrial Apoptosis

Cell Cycle Progression Modulation (e.g., G1 Phase Arrest)

In addition to inducing apoptosis, this compound influences the proliferation of cancer cells by modulating cell cycle progression. core.ac.uk Uncontrolled cell cycle progression is a fundamental characteristic of cancer. This compound has been found to cause cell cycle arrest, primarily at the G1 phase, in several cancer cell lines. core.ac.uk

Table 3: Effects of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Effect | Source(s) |

|---|---|---|---|

| MCF-7 | Breast Cancer | G1 Phase Arrest | core.ac.uk |

| HepG2 | Liver Cancer | G1 Phase Arrest | core.ac.uk |

| LNCaP | Prostate Cancer | Increased Sub-G1 Population | nih.gov |

| PC3 | Prostate Cancer | Increased Sub-G1 Population | nih.gov |

Regulation of Intracellular Signaling Networks

This compound exerts its biological effects by interacting with and modulating a variety of intracellular signaling networks that are critical for cell survival, proliferation, and death. Research has highlighted its ability to influence key pathways involved in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK) cascades, androgen receptor signaling, and the mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including apoptosis, proliferation, and differentiation. dovepress.comdovepress.com The family of MAPKs includes c-Jun-N-terminal kinase (JNK) and extracellular signal-regulated protein kinase (ERK). nih.gov this compound has been shown to differentially modulate these pathways in prostate cancer cells. nih.govresearchgate.net

Specifically, in LNCaP prostate cancer cells cultured under serum-starved conditions, treatment with this compound leads to an upregulation of phosphorylated JNK (p-JNK) and a downregulation of phosphorylated ERK (p-ERK). nih.gov The activation of the JNK signaling pathway is often associated with the induction of apoptosis, while the ERK pathway is typically involved in promoting cell survival and proliferation. dovepress.comdovepress.com The simultaneous activation of the pro-apoptotic JNK pathway and inhibition of the pro-survival ERK pathway by this compound suggests a coordinated mechanism to drive cancer cells towards apoptosis, particularly under stress conditions like nutrient deprivation. nih.govresearchgate.net This dual modulation underscores the critical role of MAPK signaling in the cellular response to this compound. nih.gov

Table 1: Effect of this compound on MAPK Pathway Proteins in LNCaP Cells

| Protein | Effect of this compound Treatment | Implied Cellular Outcome |

|---|---|---|

| Phosphorylated JNK (p-JNK) | Up-regulation | Promotion of Apoptosis |

| Phosphorylated ERK (p-ERK) | Down-regulation | Inhibition of Proliferation |

Data derived from studies on prostate cancer cells under serum starvation. nih.gov

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. frontiersin.org In androgen-dependent prostate cancer, the binding of androgens to the AR triggers its translocation to the nucleus, where it regulates the expression of genes involved in cell growth and survival. frontiersin.org

Studies have demonstrated that this compound can significantly attenuate the expression of the androgen receptor in LNCaP cells, a human prostate cancer cell line that expresses AR. nih.govresearchgate.net This reduction in AR protein levels was observed when the cells were treated with this compound in a serum-depleted medium. nih.gov By downregulating AR expression, this compound can potentially disrupt the key signaling pathway that drives the growth of androgen-sensitive prostate cancer, highlighting its potential as a modulator of hormone-dependent cancer signaling.

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. dovepress.comfrontiersin.org While direct studies on this compound's effect on mTOR are limited, research on structurally related guttiferones provides strong evidence for the family's inhibitory activity on this pathway.

For instance, Guttiferone E has been shown to significantly reduce the levels of mTOR in tumor tissues. iiarjournals.orgiiarjournals.org Similarly, Guttiferone K demonstrates an anti-inflammatory effect by inhibiting the downstream Akt/mTOR signaling pathway. nih.gov This inhibition involves suppressing the phosphorylation of both Akt and mTOR. nih.gov These findings from closely related compounds suggest that a common mechanism of action for this class of molecules may involve the suppression of the crucial PI3K/AKT/mTOR survival pathway.

Table 2: Modulation of mTOR and Related Sirtuin Proteins by Guttiferone E

| Target Protein | Effect of Guttiferone E Treatment | Significance in Cancer Signaling |

|---|---|---|

| mTOR | Significant Decrease | Inhibition of cell growth and proliferation |

| SIRT1 | Significant Decrease | Reversal of chemoresistance, promotion of apoptosis |

| SIRT7 | Significant Decrease | Potential tumor suppression |

Data from studies on osimertinib-resistant lung cancer tumor xenografts. iiarjournals.orgiiarjournals.org

Sirtuins are a family of NAD+-dependent enzymes that play critical roles in various cellular processes, including metabolism, DNA repair, and inflammation. nih.govuef.fi In mammals, there are seven sirtuins (SIRT1-7), with SIRT1, SIRT6, and SIRT7 being primarily located in the nucleus. nih.govnih.gov Several sirtuins have been implicated in carcinogenesis, acting as either tumor promoters or suppressors. nih.gov

Research on Guttiferone E, a compound from the same family as this compound, has revealed its ability to modulate sirtuin levels. In studies involving lung tumor tissues, treatment with Guttiferone E resulted in a significant decrease in the protein levels of both SIRT1 and SIRT7. iiarjournals.orgiiarjournals.org SIRT1 is often overexpressed in chemoresistant cancer cells, and its inhibition can lead to increased DNA damage and apoptosis. iiarjournals.orgiiarjournals.org SIRT7 has been suggested to promote tumorigenesis, and its depletion may reduce the cancer cell's malignant characteristics. nih.gov The downregulation of SIRT1 and SIRT7 by Guttiferone E points to a potential mechanism for the Guttiferone family in overcoming chemoresistance and inducing apoptosis through epigenetic regulation. iiarjournals.org

Inhibition of Mammalian Target of Rapamycin (mTOR) Signaling

Induction of Cellular Stress Responses (e.g., Starvation-Induced Apoptosis, Endoplasmic Reticulum Stress)

This compound has demonstrated a pronounced ability to induce cellular stress, particularly under conditions of nutrient deprivation, leading to apoptosis. nih.gov Serum starvation is a common experimental model used to mimic the nutrient-deprived microenvironment of a tumor and can induce cellular stress responses like the unfolded protein response (UPR) in the endoplasmic reticulum (ER). science.govnih.gov

In prostate cancer cell lines, this compound exhibits a potent growth-inhibitory effect specifically under serum-free conditions, while its toxicity is minimal in a complete, nutrient-rich medium. nih.gov This starvation-induced apoptosis is characterized by an increase in the sub-G1 cell population and DNA fragmentation. nih.govresearchgate.net The mechanism involves triggering mitochondria-dependent apoptosis through the regulation of Bcl-2 family proteins. nih.gov

Furthermore, this compound treatment causes a significant elevation of intracellular calcium (Ca2+), a key event in inducing cell death. nih.govresearchgate.net Deregulation of calcium homeostasis is a known cellular stressor that can lead to ER stress. nih.gov The ER stress response, or UPR, is activated to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.govfrontiersin.org The JNK pathway, which is activated by this compound, is also a key signaling node in the ER stress response, linking the compound's activity to multiple stress-induced death pathways. nih.govnih.gov

Modulation of Immune Checkpoint Pathways (Referencing Studies on Guttiferone Family Members)

While the direct effects of this compound on immune checkpoint pathways are still being fully elucidated, studies on other members of the guttiferone family indicate a significant immunomodulatory potential. Immune checkpoints are crucial for preventing autoimmunity but can be exploited by cancer cells to evade immune destruction. taconic.com

Research on Guttiferone E has shown that it can act on the PD-1/PD-L1 immune checkpoint pathway. iiarjournals.org In tumor tissues, treatment with Guttiferone E led to a significant decrease in the levels of both Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). iiarjournals.orgiiarjournals.org This suggests that guttiferones may enhance anti-tumor immune responses by preventing the inactivation of T-cells by cancer cells. iiarjournals.org

In another study, this compound, along with other polycyclic polyprenylated acylphloroglucinols (PPAPs), was found to efficiently downregulate the expression of Major Histocompatibility Complex (MHC) molecules on the surface of human endothelial cells during inflammation. dntb.gov.ua While MHC molecules are essential for antigen presentation, their modulation can impact immune cell recognition and response. This activity, coupled with the effects on PD-L1, points to a broader immunomodulatory role for the guttiferone family, with the potential to influence the tumor microenvironment and anti-cancer immunity. iiarjournals.orgdntb.gov.ua

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Guttiferone A |

| Guttiferone E |

| This compound |

| Guttiferone G |

| Guttiferone J |

| Guttiferone K |

| Xanthochymol |

| Garcinol (B8244382) |

| Carboplatin |

| Osimertinib |

Antiparasitic Activities of this compound

This compound, a polyisoprenylated benzophenone, has demonstrated a range of biological activities, including notable antiparasitic effects. These properties have been investigated against several protozoan parasites, revealing its potential as a source for new therapeutic agents.

This compound, derived from the fruits of Allanblackia monticola and leaves of Symphonia globulifera, has shown antileishmanial properties. researchgate.netsemanticscholar.org While specific mechanistic studies on this compound are limited, related compounds and extracts containing it suggest potential modes of action. The antileishmanial activity of similar natural products involves mechanisms such as disrupting the parasite's cell membrane through inhibition of sterol biosynthesis, generating reactive oxygen species (ROS), chelating iron, and inhibiting key enzymes like arginase and topoisomerase II. d-nb.info Other related mechanisms include the suppression of NF-κB expression and inhibition of trypanothione (B104310) reductase. d-nb.info Guttiferone A, a closely related compound, has also been evaluated for its antileishmanial activity, with studies focusing on its derivatives to enhance potency and reduce toxicity. nih.gov

This compound has been identified as having antiplasmodial activity against the malaria parasite, Plasmodium falciparum. phcogcommn.org Bioassay-guided fractionation of an extract from Garcinia buchananii led to the isolation of this compound, which exhibited activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. phcogcommn.org

The compound demonstrated moderate activity against the D6 strain with an IC50 value of 10.64 ± 4.50 µg/mL and more promising activity against the W2 strain with an IC50 of 3.94 ± 0.38 µg/mL. phcogcommn.org The activity of this compound and related benzophenones against P. falciparum suggests their potential as antimalarial leads. uantwerpen.bebioline.org.br The mechanism of action for benzophenones in P. falciparum has not been fully elucidated, but it is an area of active research. uantwerpen.be

Table 1: In Vitro Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC50 (µg/mL) |

|---|---|

| D6 (chloroquine-sensitive) | 10.64 ± 4.50 |

Data derived from studies on this compound isolated from Garcinia buchananii. phcogcommn.org

This compound has been reported to possess antitrypanosomal properties. researchgate.net While detailed mechanistic studies on this compound's action against Trypanosoma species are not extensively documented, research on related guttiferones, such as Guttiferone A, has shown activity against Trypanosoma cruzi and Trypanosoma brucei. nih.govuantwerpen.be The investigation of Guttiferone A derivatives has been a strategy to improve antitrypanosomal efficacy and selectivity. nih.gov

Antiplasmodial Activities against Plasmodium falciparum

Antiviral Activities of this compound

This compound has been investigated for its potential to inhibit the human immunodeficiency virus (HIV). rsc.org In vitro studies showed that this compound could offer partial cytoprotection against HIV-1, with an EC50 value of 23 µg/mL. rsc.org However, it also exhibited direct cytotoxicity to the host cells with an IC50 of 82 µg/mL. rsc.org The family of guttiferones, including Guttiferone A, B, C, D, and E, have been noted for their ability to inhibit the cytopathic effects of HIV infection in human lymphoblastoid CEM-SS cells. rsc.orgresearchgate.net The anti-HIV activity of many benzophenones from the Clusiaceae family has been a subject of interest, though their development is often hampered by cytotoxicity. rsc.org

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Value (µg/mL) |

|---|---|

| EC50 (50% effective concentration) | 23 |

Data from in vitro studies on HIV-1 cytoprotection and host cell cytotoxicity. rsc.org

Anti-inflammatory Mechanisms of this compound

While direct and extensive research on the anti-inflammatory mechanisms of this compound is limited, studies on related guttiferones provide insights into the potential pathways. Guttiferone K, for example, has been shown to exert anti-inflammatory effects in Mycobacterium tuberculosis-infected macrophages by targeting the TLR/IRAK-1 mediated Akt and NF-κB pathways. nih.gov It suppresses the activation of the NLRP3 inflammasome and induces autophagy by inhibiting the phosphorylation of Akt and mTOR. nih.gov Similarly, Guttiferone E's anti-inflammatory properties have been linked to the inhibition of pathways involving nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling. iiarjournals.org Other benzophenones and xanthones have been reported to inhibit cyclooxygenase (COX) enzymes and the production of inflammatory mediators like nitric oxide (NO). frontiersin.org These findings suggest that this compound might share similar anti-inflammatory mechanisms, although specific studies are needed for confirmation.

Suppression of Pro-inflammatory Cytokine Secretion (e.g., IL-1β, TNF-α, IL-6)

Research has demonstrated the potential of this compound and its related compounds, like Guttiferone K, to modulate inflammatory responses by inhibiting the secretion of key pro-inflammatory cytokines. In studies involving human primary vascular endothelial cells (HUVEC) subjected to an inflammatory state induced by interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), this compound was found to inhibit the stimulatory activity of major histocompatibility complexes (MHCs) on cytokine production. soton.ac.uk This inhibitory effect was comparable to that of Guttiferone J and greater than that of xanthocymol. soton.ac.uk

While direct studies on this compound are detailed, research on the structurally similar Guttiferone K provides further insight. In models of Mycobacterium tuberculosis-infected macrophages, Guttiferone K significantly inhibited the secretion of interleukin-1β (IL-1β), TNF-α, and interleukin-6 (IL-6) in a dose-dependent manner. nih.govresearchgate.net This suppression of pro-inflammatory cytokines is a critical mechanism in mitigating the excessive inflammation that can lead to tissue damage. nih.govresearchgate.net Other related compounds have also been shown to decrease the production of these cytokines in various inflammatory models. thieme-connect.comsemanticscholar.orggrafiati.com

Downregulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The anti-inflammatory effects of this compound and related polyisoprenylated benzophenones are closely linked to the downregulation of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation.

Studies on related compounds like Guttiferone K have shown that it inhibits the NF-κB pathway in macrophages. nih.gov This inhibition prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby blocking the transcription of pro-inflammatory genes. grafiati.com The mechanism appears to involve the upstream inhibition of the Toll-like receptor/interleukin-1 receptor-associated kinase 1 (TLR/IRAK-1) pathway. nih.gov By targeting this pathway, Guttiferone K effectively suppresses the downstream activation of NF-κB. nih.gov Similar NF-κB inhibitory activities have been observed with other related compounds like garcinol, further solidifying the role of this pathway in the anti-inflammatory action of this class of molecules. semanticscholar.orggrafiati.commdpi.com

Cholinesterase Inhibitory Activity of this compound

This compound has been identified as an inhibitor of cholinesterases, enzymes that are critical in the regulation of cholinergic neurotransmission. nih.gov Specifically, it has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comscispace.comresearchgate.net

In vitro studies have quantified this inhibitory potential. One study reported that this compound exhibited an IC₅₀ value of 3.50 µM against BChE, which was more potent than the reference drug galanthamine (B1674398) (IC₅₀ = 8.5 µM). mdpi.comscispace.comresearchgate.net The same study also confirmed its activity against AChE. mdpi.comscispace.comresearchgate.net This anticholinesterase property suggests a potential therapeutic application for this compound in conditions characterized by cholinergic deficits. nih.gov

| Compound | Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Butyrylcholinesterase (BChE) | 3.50 | Galanthamine | 8.5 |

| Guttiferone A | Butyrylcholinesterase (BChE) | 2.77 | Galanthamine | 8.5 |

| Garcinol | Acetylcholinesterase (AChE) | 0.66 | Galanthamine | 0.50 |

Antioxidant Mechanisms and Radical Scavenging Properties of this compound

This compound is part of a class of polyphenolic compounds known for their antioxidant properties. nih.govnih.govnih.gov These properties are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. researchgate.netnih.gov

While specific data on the radical scavenging activity of this compound is limited, studies on the closely related Guttiferone A provide significant insights. Guttiferone A has been shown to be a potent antioxidant, effectively inhibiting the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical with an EC₅₀ of 20.0 µM. researchgate.netnih.gov It also prevents the generation of superoxide (B77818) radicals and inhibits spontaneous brain lipid peroxidation. researchgate.netnih.gov Furthermore, the antioxidant activity of extracts from plants containing these compounds, such as Allanblackia floribunda, has been demonstrated through their ability to scavenge DPPH radicals. scispace.comresearchgate.net The presence of phenolic and flavonoid components in these plants is believed to contribute significantly to their antioxidant capacity. scispace.com The lipophilicity of guttiferones, enhanced by their chemical structure, facilitates their ability to cross biological membranes and exert their antioxidant effects. researchgate.net

| Assay | Result |

|---|---|

| DPPH Radical Scavenging | EC₅₀ = 20.0 µM |

| Superoxide Radical Prevention | Demonstrated |

| Brain Lipid Peroxidation | Inhibited |

Structure Activity Relationship Sar Studies of Guttiferone F and Its Derivatives

Influence of Prenyl Side Chains and Polyprenylation Patterns on Biological Activities

The prenyl side chains are a defining feature of Guttiferone F and other PPAPs, and they play a significant role in the compound's biological activities. These lipophilic chains are thought to enhance the molecule's ability to interact with and permeate cell membranes. The number and position of these prenyl groups can influence the compound's potency and selectivity.

Studies on related polyisoprenylated benzophenones have shown that the number of prenyl groups can correlate with certain biological activities. For instance, an increase in the number of prenyl groups, and thus lipophilicity, has been associated with enhanced leishmanicidal activity. rsc.org In the case of this compound and its analogs, the specific arrangement of the prenyl and other side chains on the core structure is a key determinant of their bioactivity. For example, Guttiferone K and Oblongifolin C, which differ only in the nature of the side chain at the C6 position (a prenyl group in Guttiferone K and a longer geranyl group in Oblongifolin C), exhibit distinct biological profiles. nih.govrhhz.net This highlights that not just the presence, but the length and nature of these polyprenyl chains are critical for activity.

Table 1: Comparison of this compound Analogs with Varied Side Chains

| Compound | Side Chain at C6 | Key Biological Activities Noted |

| This compound | 3-methylbut-2-enyl | Anti-HIV, anti-inflammatory, cytotoxic. nih.govresearchgate.net |

| Guttiferone K | Prenyl | Anticancer, P-glycoprotein inhibitor. nih.govjapsonline.com |

| Oblongifolin C | Geranyl | Anticancer, autophagy modulator. nih.govrhhz.net |

| Garcinol (B8244382) | Prenyl | Histone acetyltransferase (HAT) inhibitor, antioxidant. nih.gov |

Role of Hydroxyl and Carbonyl Functional Groups on Efficacy and Selectivity

The hydroxyl (-OH) and carbonyl (C=O) groups on the this compound scaffold are critical for its biological effects. These functional groups are capable of forming hydrogen bonds, which are essential for the interaction of the molecule with its biological targets, such as enzymes and receptors. solubilityofthings.com

The catechol moiety (an aromatic ring with two hydroxyl groups) and the enol portion of the molecule are considered crucial for activities like tubulin inhibition. rsc.org Modification of these hydroxyl groups, for instance through methylation, ethylation, or glycosylation, can significantly impact the compound's bioactivity. rsc.org This suggests that the free hydroxyl groups are directly involved in the binding process.

The carbonyl groups, particularly within the bicyclo[3.3.1]nonane-trione core, contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The spatial arrangement of these keto and enol groups is a key factor in the molecule's interaction with target proteins. nih.gov The tautomeric keto-enol forms present in the structure can influence the molecule's electronic properties and reactivity. nih.gov

The combination of lipophilic prenyl chains and polar hydroxyl and carbonyl groups gives this compound its amphiphilic character, allowing it to interact with a diverse range of biological environments.

Stereochemical Requirements for Optimal Pharmacological Action

Initial structural elucidation of this compound assigned it as the 30-epimer of garcinol. nih.gov However, subsequent research involving X-ray crystallography and chemical transformations led to a revision of the absolute configuration at the C-30 position. researchgate.netacs.org This highlights the importance of precise stereochemical assignment for understanding SAR.

Studies on different stereoisomers of related PPAPs have shown that even minor changes in stereochemistry can lead to significant differences in biological activity. For example, the relative configuration of substituents on the bicyclic core can influence the molecule's ability to inhibit certain enzymes or interact with specific receptors. The synthesis of various stereoisomers and the comparison of their biological activities are essential for defining the optimal stereochemical requirements for a desired pharmacological effect. The diastereoselective synthesis of Guttiferone A, a related compound, demonstrates the importance of controlling stereocenters to achieve specific biological outcomes. researchgate.net

Computational and In Silico Approaches to SAR Predictions

Computational methods, including molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools for investigating the SAR of this compound and its derivatives. japsonline.comjapsonline.comrasayanjournal.co.in These approaches can predict how the molecule will interact with a specific biological target and can help to rationalize observed biological data.

Molecular docking studies have been used to investigate the binding of this compound and related compounds to various protein targets. For instance, docking studies have shown that this compound can bind to the active site of histone acetyltransferase p300, providing a potential mechanism for its immunoregulatory effects. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, offering insights into the structural features necessary for binding. researchgate.net

In silico tools can also predict the physicochemical properties and pharmacokinetic profiles of this compound derivatives. japsonline.com For example, programs like SwissADME and admetSAR can be used to predict whether a compound is likely to be a substrate or inhibitor of important drug-transporter proteins like P-glycoprotein. japsonline.comjapsonline.com This information is crucial for the early-stage evaluation of drug candidates.

Table 2: In Silico Predicted Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C38H50O6 | Basic chemical identity. naturalproducts.net |

| AlogP | 8.91 | High lipophilicity, suggesting good membrane permeability. naturalproducts.net |

| Topological Polar Surface Area (TPSA) | 111.90 Ų | Influences drug transport and absorption. naturalproducts.net |

| Hydrogen Bond Donors | 3 | Potential for hydrogen bonding with target sites. naturalproducts.net |

| Hydrogen Bond Acceptors | 6 | Potential for hydrogen bonding with target sites. naturalproducts.net |

| Rotatable Bonds | 11 | Indicates molecular flexibility. naturalproducts.net |

These computational approaches, when used in conjunction with experimental data, can accelerate the process of drug discovery and development by allowing for the rational design of more potent and selective this compound-based therapeutic agents.

Advanced Analytical and Characterization Methodologies in Guttiferone F Research

Spectroscopic Techniques for Structural Confirmation and Quantification

Spectroscopy is the cornerstone of molecular characterization for Guttiferone F, providing detailed information about its atomic connectivity, functional groups, and three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex chemical structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are employed to map out the complete proton and carbon framework of the molecule. researchgate.netthieme-connect.comthieme-connect.de

| Position | This compound (as Garcinol) (δc) acs.org | Garcinol (Reference) (δc) acs.org |

|---|---|---|

| 1 | 208.5 | 208.4 |

| 2 | 62.5 | 62.5 |

| 3 | 214.3 | 214.3 |

| 4 | 61.6 | 61.6 |

| 5 | 50.1 | 50.1 |

| 6 | 25.8 | 25.8 |

| 7 | 47.7 | 47.7 |

| 8 | 42.7 | 42.7 |

| 9 | 208.9 | 208.9 |

This table presents a selection of comparative ¹³C NMR data that was instrumental in the structural revision of this compound to garcinol.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (ToF) or Quadrupole Time-of-Flight (Q-ToF) analyzer are commonly used. researchgate.netmdpi.com HRMS provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov

For instance, studies on related guttiferone analogues report the use of positive ion HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) to find a pseudo-molecular ion [M+H]⁺ consistent with the molecular formula C₃₈H₅₀O₆. nih.gov Similarly, ESI-MS analyses of related compounds show deprotonated molecular ions [M-H]⁻. nih.gov The use of Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF/MS) has been established for the comprehensive analysis of this compound and related polycyclic polyprenylated acylphloroglucinols (PPAPs) in extracts from Garcinia species. semanticscholar.orguri.educapes.gov.br This technique not only confirms the molecular weight but also provides fragmentation patterns in tandem MS (MS/MS) mode, which aids in the structural confirmation of the core skeleton and its substituents.

| Compound | Ionization Mode | Molecular Formula | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|---|---|

| Guttiferone K | HRFABMS (+) | C₃₈H₅₀O₆ | [M+H]⁺ | Not Reported | Not Reported |

| 6-epi-Guttiferone J | ESI (-) | C₃₈H₄₉O₇ | [M-H]⁻ | 617.3478 | 617.3472 |

| Guttiferone E/Xanthochymol | HRESIMS (-) | C₃₈H₅₀O₆ | [M-H]⁻ | 601.3529 | 601.3546 |

This table shows examples of HRMS data for compounds structurally related to this compound, illustrating the high accuracy of the technique. nih.govnih.goviiarjournals.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of aromatic rings and conjugated carbonyl groups gives rise to characteristic absorption bands. nih.gov In research, UV absorption maxima (λ_max) are reported to identify the chromophores present in the structure. nih.govcabidigitallibrary.org

In modern analytical workflows, UV-Vis spectroscopy is most powerfully applied as a detection method for High-Performance Liquid Chromatography (HPLC). cabidigitallibrary.org A Photodiode Array (PDA) detector can acquire a full UV-Vis spectrum instantaneously at each point in the chromatogram. iiarjournals.orgspectroscopyonline.comunicamp.br This is invaluable for the analysis of complex mixtures, allowing for the identification of this compound in plant extracts based on both its retention time and its characteristic UV spectrum. semanticscholar.orguri.edu This method is also used to check the purity of isolated samples. researchgate.net

| Compound | λ_max (nm) | Chromophore Type |

|---|---|---|

| Guttiferone K | 241, 255, 325 | Aromatic and conjugated carbonyl |

UV absorption data for Guttiferone K, a close analogue of this compound, indicating the presence of its key structural motifs. nih.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. acs.orgcabidigitallibrary.org The IR spectrum provides diagnostic absorption bands corresponding to the vibrations of specific bonds. For this compound, the most prominent bands are those for hydroxyl (O-H) and carbonyl (C=O) groups. nih.govnih.gov The broad absorption for the O-H stretch and the sharp, strong absorptions for the C=O stretches of the ketone and enol groups are key identifiers. nih.govlibretexts.org

| Frequency (cm⁻¹) | Functional Group Assignment | Reference Compound |

|---|---|---|

| 3440 - 3348 | O-H stretch (hydroxyl) | Guttiferone K, 6-epi-guttiferone J nih.govnih.gov |

| 1733 - 1728 | C=O stretch (carbonyl) | Guttiferone K, 6-epi-guttiferone J nih.govnih.gov |

| 1670 - 1653 | C=O stretch (conjugated carbonyl) | Guttiferone K, 6-epi-guttiferone J nih.govnih.gov |

| 1640 | C=C stretch (alkene) | Guttiferone K nih.gov |

Circular Dichroism (CD) spectroscopy is a critical chiroptical technique for determining the stereochemistry of chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. nih.govaps.org

This technique was pivotal in the structural revision of this compound. acs.org While initial attempts to confirm the absolute configuration using Electronic Circular Dichroism (ECD) data failed, the combination of X-ray crystallography and a comparison between experimental and quantum-mechanically calculated ECD spectra provided the definitive evidence. acs.orgresearchgate.net The analysis confirmed the absolute configuration of this compound (as garcinol) to be (1R,5R,7R,30S), correcting the initial assignment. acs.org This integrated approach, where experimental ECD data is matched with theoretical calculations for possible stereoisomers, is a powerful strategy for assigning the absolute configuration of complex natural products. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for the isolation of this compound from natural sources, as well as for assessing its purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. iiarjournals.org Reversed-phase columns, such as C18 or C8, are typically employed with a mobile phase consisting of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water. iiarjournals.orgcabidigitallibrary.orgrsc.org HPLC is used in two main modes:

Preparative HPLC: For the large-scale purification of this compound from crude plant extracts or reaction mixtures to obtain a high-purity sample for structural elucidation and biological testing. rsc.org

Analytical HPLC: Coupled with a PDA or MS detector, this is used to determine the purity of an isolated sample and to quantify the amount of this compound in various samples. iiarjournals.orgresearchgate.net

Ultra Performance Convergence Chromatography (UPC²)

Ultra Performance Convergence Chromatography (UPC²) is an advanced chromatographic technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a green and efficient alternative to traditional liquid chromatography. nih.gov In the context of this compound research, UPC² coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF/MS) has been employed for the quantification and analysis of extracts from Garcinia kola. uri.edu This powerful combination allows for the high-resolution separation and sensitive detection of various chemical constituents within the plant extract.

A comparative study of different extraction techniques for Garcinia kola utilized UPC²-Q-ToF/MS to profile the chemical features of the extracts. uri.edu The analysis resulted in the identification of 1291 chemical features, demonstrating the technique's capability to handle complex natural product samples. uri.edu Statistical analysis of the UPC² data helped in comparing the efficiency of different extraction methods, revealing that a significant percentage of mass constituents were detectable by both solvent-solvent and supercritical fluid extraction techniques. uri.edu

Table 1: Comparison of Extraction Techniques for Garcinia kola using UPC²-Q-ToF/MS

| Extraction Technique | Percentage of Detectable Mass Constituents |

| Solvent-Solvent (S-S) | 43.81% |

| Supercritical Fluid Extraction (SFE) | 40.09% |

| Detected by Both Techniques | 20.99% |

Data sourced from a 2015 study on Garcinia kola. uri.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the separation and purification of this compound and related compounds from natural sources. soton.ac.uk This method separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

In several studies, RP-HPLC has been instrumental in the analysis of extracts containing this compound. For instance, research on Garcinia kola involved the use of RP-HPLC with Ultraviolet Photodiode Array (UV-PDA) detection to analyze extracts. uri.edu Although initial results did not show fingerprints characteristic of garcinol (a synonym for this compound), the technique remains a standard for profiling such extracts. uri.edu Other research highlights the use of RP-HPLC with a C18 column for the final purification of similar benzophenones, employing mobile phases such as methanol-water or acetonitrile-formic acid gradients to achieve separation. For example, methods have been developed using reversed-phase columns to analyze guttiferones A-D from Symphonia globulifera organs with a linear gradient of acetonitrile (B52724) and acidified water. soton.ac.uk

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening of plant extracts and for monitoring the progress of purification processes. phcogcommn.orgresearchgate.net It involves a stationary phase, typically a coating of silica (B1680970) gel on a plate, and a mobile phase that moves up the plate by capillary action. nih.gov

In the study of this compound and its derivatives, TLC is routinely used to identify fractions containing the compound of interest. plos.org For example, in the isolation of Guttiferone A, TLC plates were visualized under UV light and then treated with a vanillin (B372448) solution, revealing a retention factor (Rf) value of 0.47 for the compound when eluted with a hexane-ethyl acetate (B1210297) solvent system. soton.ac.uk This technique is also employed to monitor the progress of column chromatography separations, allowing researchers to combine fractions that exhibit similar TLC profiles. phcogcommn.orgplos.org

Cell-Based Assays for Mechanistic Investigations

To understand the biological effects of this compound, a variety of cell-based assays are employed. These assays provide critical insights into the compound's impact on cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Cell Viability and Proliferation Assays (e.g., MTT, MTS, AlamarBlue)